molecular formula C6H6O B12084131 (2,6-13C2)cyclohexatrienol

(2,6-13C2)cyclohexatrienol

Cat. No.: B12084131
M. Wt: 96.10 g/mol
InChI Key: ISWSIDIOOBJBQZ-MQIHXRCWSA-N
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Description

(2,6-¹³C₂)cyclohexatrienol is a ¹³C isotopically labeled derivative of cyclohexatrienol, a cyclic alcohol with conjugated double bonds. The compound is characterized by stable isotope labeling at the 2nd and 6th carbon positions, enabling precise tracking in metabolic and chemical reaction studies.

Properties

Molecular Formula

C6H6O

Molecular Weight

96.10 g/mol

IUPAC Name

(2,6-13C2)cyclohexatrienol

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4+1,5+1

InChI Key

ISWSIDIOOBJBQZ-MQIHXRCWSA-N

Isomeric SMILES

C1=C[13CH]=C([13CH]=C1)O

Canonical SMILES

C1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-13C2)cyclohexatrienol typically involves the incorporation of carbon-13 isotopes into the cyclohexatrienol structure. One common method is the catalytic hydrogenation of benzene-13C2, followed by oxidation to form the desired compound. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of (2,6-13C2)cyclohexatrienol may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of isotopically labeled starting materials, such as benzene-13C2, is crucial for maintaining the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-13C2)cyclohexatrienol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexadienone derivatives.

    Reduction: Reduction reactions can convert it back to benzene-13C2.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclohexatrienol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Cyclohexadienone derivatives.

    Reduction: Benzene-13C2.

    Substitution: Various substituted cyclohexatrienol derivatives, depending on the reagents used.

Scientific Research Applications

(2,6-13C2)cyclohexatrienol has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of aromaticity and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation of carbon atoms into biological molecules.

    Medicine: Utilized in the development of isotopically labeled drugs for pharmacokinetic studies.

    Industry: Applied in the synthesis of advanced materials and as a precursor in the production of isotopically labeled polymers.

Mechanism of Action

The mechanism of action of (2,6-13C2)cyclohexatrienol involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the carbon-13 isotopes provide distinct signals that can be used to elucidate the structure and dynamics of complex molecules. The compound’s unique isotopic labeling allows for precise tracking of carbon atoms in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Labeling Comparisons

(2,6-¹³C₂)cyclohexatrienol shares functional and isotopic similarities with other ¹³C-labeled cyclic compounds. Key comparisons include:

Compound Labeling Pattern Key Applications Metabolic Insights
(2,6-¹³C₂)cyclohexatrienol 2,6-¹³C₂ Hypothesized use in tracking hydroxylation, ring-opening reactions, or redox cycles Limited direct data; inferred from analogous studies on glucose and glycerol
[1,6-¹³C₂]glucose 1,6-¹³C₂ Cerebral metabolism monitoring via ¹H-[¹³C]-NMR spectroscopy Distinguishes glycolytic vs. pentose phosphate pathway (PPP) activity
[U-¹³C₃]glycerol Uniform ¹³C₃ labeling Hepatic gluconeogenesis studies Higher [1,2-¹³C₂]/[2,3-¹³C₂] ratios in glucose (8.3 ± 1.1) vs. [5,6-¹³C₂]/[4,5-¹³C₂] (1.8 ± 0.2)
[2-¹³C]acetate Single ¹³C label at C2 Astroglial TCA cycle analysis Enables differentiation of neuronal vs. astroglial metabolic contributions

Metabolic Pathway Specificity

  • Glucose vs. Cyclohexatrienol Analogs: [1,6-¹³C₂]glucose demonstrates preferential labeling in glucose carbons 4–6 due to PPP and transaldolase activity . In contrast, (2,6-¹³C₂)cyclohexatrienol may exhibit distinct labeling patterns in hydroxylation or dehydrogenation pathways due to its conjugated trienol structure. Fed rats infused with [U-¹³C₃]glycerol show a 4.6-fold higher [1,2-¹³C₂]/[2,3-¹³C₂] ratio in glucose compared to [5,6-¹³C₂]/[4,5-¹³C₂], highlighting substrate-dependent isotopic asymmetry . Similar asymmetries could arise in cyclohexatrienol depending on its metabolic fate.
  • Stability and Reactivity: Chlorinated analogs like hexachlorocyclohexane (CAS 608-73-1) exhibit environmental persistence due to C-Cl bonds , whereas (2,6-¹³C₂)cyclohexatrienol’s hydroxyl groups likely increase reactivity in aqueous systems.

Analytical Techniques

  • ¹³C-NMR Spectroscopy: [1,6-¹³C₂]glucose enables monitoring of cerebral glutamate-glutamine cycling with 40–45% ¹³C enrichment in plasma glucose . Cyclohexatrienol’s conjugated system may enhance signal resolution in NMR due to deshielding effects at labeled positions. Differential equations modeling ¹³C flux in glutamate-glutamine cycles (e.g., Vcyc/nVTCA ratios) could apply to cyclohexatrienol’s metabolic interactions .

Research Findings and Data Tables

Table 1: Isotopic Ratios in ¹³C-Labeled Glucose Under Different Substrates

Substrate [1,2-¹³C₂]/[2,3-¹³C₂] Ratio [5,6-¹³C₂]/[4,5-¹³C₂] Ratio p-value
[U-¹³C₃]glycerol (fed) 8.3 ± 1.1 1.8 ± 0.2 <0.001
[U-¹³C₃]lactate (fed) 2.6 ± 0.3 1.5 ± 0.2 >0.003

Data sourced from glucose isotopomer analysis in fed rats .

Biological Activity

(2,6-13C2)cyclohexatrienol is a labeled isotopomer of cyclohexatriene, a compound characterized by its unique structure and potential biological activities. This article explores the biological activity of (2,6-13C2)cyclohexatrienol, focusing on its mechanisms of action, applications in biochemical research, and implications for drug development.

Chemical Structure and Properties

(2,6-13C2)cyclohexatrienol is a derivative of cyclohexatriene, featuring a six-membered carbon ring with alternating double bonds. The incorporation of carbon-13 isotopes allows for enhanced tracking in metabolic studies and provides insights into its behavior in biological systems.

Property Value
Molecular FormulaC6H6O
Molecular Weight98.11 g/mol
Isotope Labeling2,6-13C

The biological activity of (2,6-13C2)cyclohexatrienol can be attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : It has been shown to influence enzyme activity by acting as a substrate or inhibitor. This interaction can affect metabolic pathways, leading to alterations in cellular function.
  • Protein Interactions : The compound can bind to specific proteins, modulating their activity and influencing signal transduction pathways.
  • Oxidative Stress Response : Studies suggest that (2,6-13C2)cyclohexatrienol may play a role in cellular responses to oxidative stress, potentially acting as an antioxidant.

1. Biochemical Assays

(2,6-13C2)cyclohexatrienol is utilized in biochemical assays for studying enzyme kinetics and protein interactions. Its isotopic labeling allows for precise tracking and quantification in complex biological matrices.

2. Drug Development

The compound's unique properties make it a candidate for drug development:

  • Lead Compound : Its structure can serve as a scaffold for designing new pharmaceuticals targeting specific diseases.
  • Metabolic Studies : The use of carbon-13 labeling facilitates the study of metabolic pathways in drug metabolism and pharmacokinetics.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of (2,6-13C2)cyclohexatrienol on cytochrome P450 enzymes, researchers found that the compound significantly reduced enzyme activity at certain concentrations. This suggests potential applications in modulating drug metabolism.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of (2,6-13C2)cyclohexatrienol. The results indicated that the compound could scavenge free radicals effectively, providing protective effects against oxidative damage in cellular models.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of (2,6-13C2)cyclohexatrienol:

  • Binding Affinity : Studies using surface plasmon resonance have demonstrated high binding affinity to specific receptors involved in inflammatory responses.
  • Cellular Uptake : Investigations using mass spectrometry have shown efficient cellular uptake of the compound, indicating its potential for therapeutic applications.

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